N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves the following steps :
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.
Coupling with Oxane Carboxamide: The intermediate is then coupled with 4-phenyloxane-4-carboxamide under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and oxane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents at specific positions within the molecule .
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications :
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying dopamine D4 receptor interactions and signaling pathways.
Medicine: The compound’s high affinity for dopamine D4 receptors makes it a potential candidate for developing therapeutic agents for neurological disorders.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with dopamine D4 receptors . The compound binds selectively to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can affect various physiological processes, including neurotransmission and receptor-mediated cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: Another high-affinity dopamine D4 receptor ligand with similar structural features.
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: Known for its selectivity towards dopamine D4 receptors and used in similar research applications.
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide stands out due to its unique oxane carboxamide moiety, which contributes to its distinct binding properties and selectivity towards dopamine D4 receptors . This uniqueness makes it a valuable compound for studying receptor interactions and developing targeted therapeutic agents .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O2/c25-21-6-8-22(9-7-21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-4-2-1-3-5-20/h1-9H,10-19H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASCUOZXBSWSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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